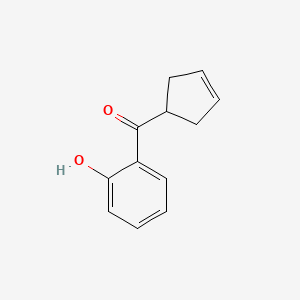![molecular formula C12H16O2Si B15170077 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol CAS No. 918495-58-6](/img/structure/B15170077.png)
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl chain, which is further connected to a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with a suitable benzene derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where the bromoalkyne is reacted with a benzene derivative under the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the alkyne and trimethylsilyl groups can undergo various chemical transformations. These interactions can modulate biological activities and chemical reactivity, making the compound useful in different applications .
Comparación Con Compuestos Similares
- 3-(Trimethylsilyl)prop-2-yn-1-ol
- 1-(Trimethylsilyl)-1-propyne
- 3-Trimethylsilyl-2-propyn-1-ol
Comparison: 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is unique due to the presence of both hydroxyl groups on the benzene ring and the trimethylsilyl-prop-2-yn-1-yl chain.
Propiedades
Número CAS |
918495-58-6 |
|---|---|
Fórmula molecular |
C12H16O2Si |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
2-(3-trimethylsilylprop-2-ynyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)8-4-5-10-9-11(13)6-7-12(10)14/h6-7,9,13-14H,5H2,1-3H3 |
Clave InChI |
DJSOKUSTBAPOIS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCC1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)

![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
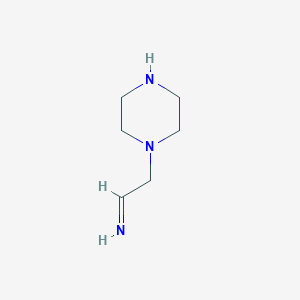
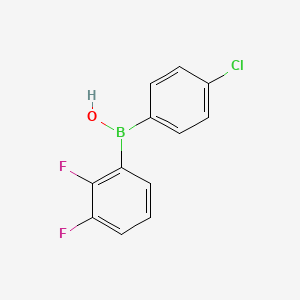
![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
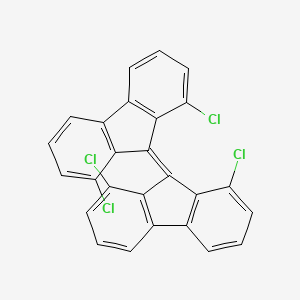
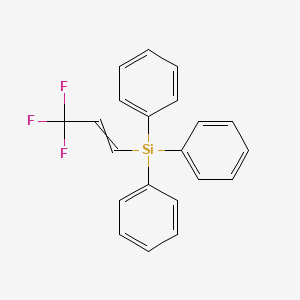
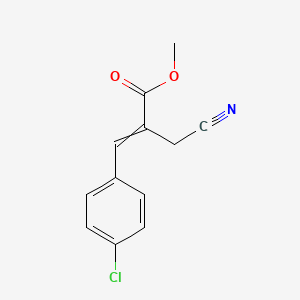
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
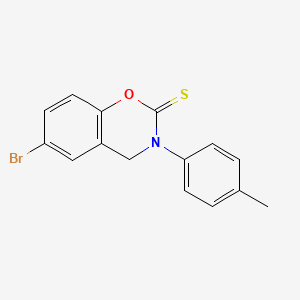
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
